1-[(2-methyl-1H-indol-4-yl)oxy]-3-(morpholin-4-yl)propan-2-ol
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Overview
Description
1-[(2-methyl-1H-indol-4-yl)oxy]-3-(morpholin-4-yl)propan-2-ol is a synthetic organic compound that features an indole moiety linked to a morpholine ring via a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-methyl-1H-indol-4-yl)oxy]-3-(morpholin-4-yl)propan-2-ol typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by the morpholine moiety.
Linking via Propanol Chain: The final step involves the formation of the propanol chain, which can be achieved through various organic reactions such as alkylation or esterification.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-methyl-1H-indol-4-yl)oxy]-3-(morpholin-4-yl)propan-2-ol can undergo several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(2-methyl-1H-indol-4-yl)oxy]-3-(morpholin-4-yl)propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2-methyl-1H-indol-4-yl)oxy]-3-(morpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 1-[(1-methyl-1H-indol-4-yl)oxy]-3-morpholino-2-propanol
- 2-[(1-methyl-1H-indol-4-yl)oxy]acetic acid
- N-((1-methyl-1H-indol-3-yl)methyl) derivatives
Uniqueness: 1-[(2-methyl-1H-indol-4-yl)oxy]-3-(morpholin-4-yl)propan-2-ol is unique due to its specific substitution pattern on the indole ring and the presence of the morpholine moiety. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
IUPAC Name |
1-[(2-methyl-1H-indol-4-yl)oxy]-3-morpholin-4-ylpropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-9-14-15(17-12)3-2-4-16(14)21-11-13(19)10-18-5-7-20-8-6-18/h2-4,9,13,17,19H,5-8,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSITXROCEIEZDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CN3CCOCC3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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